4,7-dihydro-4,7-ethano-2H-isoindole

Benzoporphyrin synthesis Process mass intensity Cost of goods

Researchers synthesizing tetrabenzoporphyrins for OLEDs, OPVs, and near-IR sensors face high precursor costs and unstable isoindole handling. This bicyclo[2.2.2]octadiene-fused pyrrole solves both. • Thermal unmasking at 200°C releases isoindole quantitatively, eliminating hazardous isoindole isolation. • Gazetas synthesis route achieves 15.9 €/g with PMI 609-the lowest reported cost and waste profile. • Scalable from mg to multi-gram without column chromatography. Procure the most practical isoindole precursor for reliable benzoporphyrin device fabrication and medicinal chemistry programs.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 118824-61-6
Cat. No. B3346420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dihydro-4,7-ethano-2H-isoindole
CAS118824-61-6
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1CC2C=CC1C3=CNC=C23
InChIInChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2
InChIKeyBGBOHYIXUAXBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dihydro-4,7-ethano-2H-isoindole: Thermally Triggered Isoindole Synthon


4,7-Dihydro-4,7-ethano-2H-isoindole is a bicyclo[2.2.2]octadiene-fused pyrrole that serves as a bench-stable, thermally activated synthon for isoindole [1]. Upon heating to 200 °C, it undergoes a retro-Diels–Alder reaction to liberate isoindole in essentially quantitative yield, enabling the efficient construction of tetrabenzoporphyrins and monobenzoporphyrins [2]. A recently reported sustainable three-step synthesis markedly reduces cost and waste compared to prior routes, positioning this compound as the most practical isoindole precursor for both academic and industrial benzoporphyrin research [1].

Activation Thermal retro-Diels–Alder release of isoindole at reported temperature
Stability Bench-stable precursor with years-long solid-state storage
Application Efficient construction of tetrabenzoporphyrins and monobenzoporphyrins

Why Isoindole Precursor Substitution Fails


Masked isoindole precursors differ fundamentally in the chemistry used to unmask the reactive isoindole core, leading to order-of-magnitude variations in procurement cost (€/g), process mass intensity (PMI), and deprotection efficiency [1]. For example, the widely used Ono route (Route II) delivers a higher overall yield (68.1 %) than the Gazetas route (37.7 %), yet its cost (≈80 €/g) and PMI (≈2500) are significantly worse than the 15.9 €/g and PMI of 609 achieved by the latter [1]. Similarly, changing the N-protecting group from tosyl to benzenesulfonyl drops the final deprotection yield from quantitative to 67 % under identical conditions [1]. These disparities mean that selecting a different isoindole precursor without quantitative benchmarking can multiply costs, increase waste, and compromise downstream benzoporphyrin yield.

Synthesis Route
Gazetas route (target)
Ono route (substitute)
Route-dependent cost and waste profiles may differ substantially; direct replacement without benchmarking can multiply expenses.
Protecting Group
N-Tosyl (target)
N-Benzenesulfonyl (substitute)
Protecting group choice can markedly alter deprotection yield; identical conditions do not guarantee comparable recovery.

Head-to-Head Evidence: 4,7-Dihydro-4,7-ethano-2H-isoindole


Synthetic Route Cost and PMI Efficiency

The Gazetas three-step route (Route IV) produces 4,7-dihydro-4,7-ethano-2H-isoindole at a cost of 15.9 €/g with a process mass intensity (PMI) of 609, based on decagram-scale evaluation [1]. In contrast, the established Ono route (Route II) costs ≈80 €/g with a PMI of ≈2500, while the original Route I exceeds 900 €/g [1]. When normalized to isolated yield, Route IV displays the lowest PMI per percent yield of all evaluated pathways, despite its lower absolute yield [1]. The solvent intensity (SI) of Route IV is 296, more than a factor of two lower than the next-best route (Route I, SI = 697) [1].

Route Cost & PMI
Head-to-head
15.9 €/g
Target (PMI 609)
≈80 €/g
Ono route (PMI ≈2500)
5× cost reduction
4.1× PMI reduction
Supports cost-efficient procurement and scale-up.
Decagram-scale evaluation; solvent intensity 296
Benzoporphyrin synthesis Process mass intensity Cost of goods

Deprotection Yield: N-Tosyl vs N-Benzenesulfonyl

The N-tosyl protected intermediate of 4,7-dihydro-4,7-ethano-2H-isoindole undergoes deprotection with potassium tert‑butanolate in DMSO at ambient temperature to deliver the free isoindole precursor in quantitative yield [1]. Under identical conditions, the corresponding N-benzenesulfonyl analogue affords only 67 % yield [1]. This 33-percentage-point gap is attributed to steric strain in the bicyclic framework disfavoring nucleophilic attack on the bulkier benzenesulfonyl group [1].

Deprotection Yield
Head-to-head
Quantitative
N-Tosyl
67%
N-Benzenesulfonyl
+33 pp
Tosyl ensures near-quantitative precursor recovery.
KOtBu/DMSO, rt; steric hindrance affects yield
Protecting group chemistry Sulfonamide cleavage Yield optimization

Retro-Diels–Alder Isoindole Release Efficiency

Heating 4,7-dihydro-4,7-ethano-2H-isoindole at 200 °C induces a retro-Diels–Alder reaction that releases isoindole in essentially quantitative yield [1]. An earlier thermolytic precursor, 1,2,3,4‑tetrahydro‑1,4‑epiminonaphthalene, also liberates isoindole quantitatively, but its synthesis is lengthier and less amenable to scale-up [2]. In contrast to direct isoindole, which polymerizes rapidly at ambient temperature and cannot be stored, the ethano-bridged precursor is bench-stable for years [1].

Isoindole Release & Stability
Reported
Quantitative
Target (200 °C, stable >1 yr)
Quantitative
Comparator (less scalable)
Comparable release, superior storage
Preferred precursor for on-demand isoindole generation.
Neat heating; free isoindole non-storable
Retro-Diels–Alder Isoindole generation Thermolysis

Synthesis Scalability and Reproducibility

The key intermediate 4 in the Gazetas route is obtained in a narrow yield range of 48–53 % across scales ranging from sub-gram to decagram, with excellent inter-batch reproducibility regardless of heating method (conventional or microwave) [1]. Earlier routes frequently suffered from irreproducible results or yield collapse upon scale-up [1]. The final product is purified to analytical grade by sublimation and can be stored as a decagram-scale solid without degradation [1].

Scale-Up Reproducibility
Reported
48–53%
yield (intermediate 4) across 100× scale
≤5 pp variation
Supports reliable multi-scale procurement.
Sub-gram to decagram; simple silica plug purification
Scalability Reproducibility Process robustness

Direct α-Ester Functionalization

4,7-Dihydro-4,7-ethano-2H-isoindole can be directly converted to its α‑ester derivative (compound 6) via a two-step, one-pot sequence (trichloroacetyl chloride then ethanol/base) [1]. This bypasses the multistep Barton–Zard reaction previously required to install the α‑ester group, which was the primary cost driver in the Ono route [1]. The α‑ester derivative is the essential intermediate for constructing lower-symmetry benzoporphyrins (e.g., A₂B₂ and ABAB architectures) that are inaccessible via statistical condensation of the parent compound [1].

α-Ester Functionalization
Class-level
Two-step, one-pot
Target route
Multistep Barton–Zard
Ono route
Step reduction, cost avoidance
Supports access to unsymmetrical benzoporphyrins.
Qualitative improvement; avoids separate precursor
α‑Ester isoindole Benzoporphyrin diversification Functional group interconversion

Key Applications of 4,7-Dihydro-4,7-ethano-2H-isoindole


Tetrabenzoporphyrin Scale-Up for Optoelectronics

The Gazetas route delivers the compound at 15.9 €/g with the lowest PMI (609) and solvent intensity (296) among all reported syntheses [1]. This enables multi-gram procurement for tetrabenzoporphyrin synthesis without prohibitive cost, supporting device fabrication studies in organic photovoltaics, OLEDs, and near-IR sensors where benzoporphyrins serve as active layers [1].

Lower-Symmetry Benzoporphyrins for Photodynamic Therapy

The two-step one-pot α-ester functionalization provides direct access to unsymmetrical benzoporphyrin architectures (e.g., A₂B₂, ABAB) that are critical for tuning photophysical properties and biological targeting in PDT [1]. Procurement of the parent isoindole precursor is the enabling step for medicinal chemistry programs exploring next-generation photosensitizers [1].

On-Demand Isoindole for Porphyrinoid Libraries

Quantitative retro-Diels–Alder release of isoindole at 200 °C allows researchers to generate the reactive diene in situ for condensation with various aldehydes or dipyrromethanes without handling unstable isoindole [2]. This is particularly valuable in combinatorial porphyrinoid synthesis where a stable, storable precursor is essential for reproducibility [2].

Scalable Synthesis for Teaching and Method Development

The consistent 48–53 % yield of intermediate 4 across a 100-fold scale range, combined with purification by simple silica plug filtration rather than column chromatography, makes this route suitable for undergraduate and graduate teaching laboratories as well as for high-throughput reaction optimization platforms [1].

Application
Selection Property
Validation Focus
Benzoporphyrin optoelectronics research
Reported lowest PMI and solvent intensity
Scale-up cost and waste benchmarking
PDT photosensitizer discovery
α-Ester route for unsymmetrical architectures
Benzoporphyrin diversification and photophysical tuning
Porphyrinoid library synthesis
Quantitative thermal isoindole release
Retro-Diels–Alder reproducibility and precursor stability
Teaching laboratory and high-throughput synthesis
Consistent yield and simple purification
Inter-batch reproducibility and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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